3-[2-(4-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one
Description
Properties
IUPAC Name |
3-[2-(4-methylphenoxy)ethyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c1-12-6-8-13(9-7-12)19-11-10-17-14-4-2-3-5-15(14)20-16(17)18/h2-9H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLCSJRJXQSRID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3SC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzothiazole Ring Formation
The synthesis begins with constructing the benzothiazol-2-one scaffold. A widely adopted method involves cyclocondensation of 2-aminothiophenol derivatives with carbonyl sources. For example, 2-chloroacetoacetic acid ethyl ester reacts with thiobenzamide intermediates under refluxing ethanol to form the thiazole ring. In the case of 3-[2-(4-methylphenoxy)ethyl]-1,3-benzothiazol-2-one, this step is modified to introduce the 4-methylphenoxyethyl side chain early in the sequence.
Side Chain Introduction via Nucleophilic Substitution
The 4-methylphenoxyethyl group is introduced through alkylation of a benzothiazol-2-one precursor. 2-(Chloroethyl)-4-methylphenol serves as the alkylating agent, reacting with the nitrogen atom of the benzothiazol-2-one ring in the presence of potassium carbonate as a base. Typical conditions involve:
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Solvent: Dimethylformamide (DMF) or acetone
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Temperature: 80–90°C
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Reaction time: 6–8 hours
This step achieves 70–75% yields, with purity dependent on efficient removal of unreacted starting materials through aqueous workup.
Green Chemistry Approaches
Microwave-Assisted Cyclization
Microwave irradiation significantly accelerates key steps. For instance, cyclization of ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate derivatives with 4-methylphenoxyethyl bromide under microwave conditions (180°C, 4 minutes) achieves 88% yield compared to 44% via conventional heating.
Table 1: Comparative Efficiency of Synthesis Methods
| Parameter | Conventional | Microwave | Ultrasound |
|---|---|---|---|
| Reaction Time | 360 min | 4 min | 15 min |
| Yield | 44% | 88% | 78% |
| Energy Consumption | High | Low | Moderate |
Ultrasound-Promoted Alkylation
Ultrasound irradiation (40 kHz, 15 minutes) enhances the alkylation step by improving mass transfer. This method reduces solvent usage by 30% while maintaining yields at 78%.
Purification and Isolation
Recrystallization Optimization
Crude product purification employs solvent systems such as:
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Ethyl acetate/hexane (1:3) for initial crystallization
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Methanol/water (2:1) for final polishing
These steps elevate purity from ~75% to >98%, as confirmed by HPLC.
Hydrochloride Salt Formation
Converting the free base to its hydrochloride salt improves stability and facilitates characterization:
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Dissolve crude product in acetone
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Bubble HCl gas until pH 2–3
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Filter and wash with cold diethyl ether
This method yields crystalline 3-[2-(4-methylphenoxy)ethyl]-1,3-benzothiazol-2-one hydrochloride with a melting point of 204–210°C.
Analytical Characterization
Spectroscopic Confirmation
Chromatographic Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 6.2 minutes, confirming >98% purity.
Process Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Antitumor Activity
Research indicates that benzothiazole derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds similar to 3-[2-(4-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one can effectively inhibit the growth of various cancer cell lines, including breast (MCF-7), colon, and lung cancers . The mechanisms underlying this activity often involve the modulation of specific enzymes and pathways associated with cell proliferation and apoptosis.
Case Study:
In vitro assays demonstrated that certain benzothiazole derivatives exhibited cytotoxic effects against leukemia cell lines, suggesting their potential as candidates for further development in cancer therapy .
Antiviral Properties
Benzothiazole compounds have also been investigated for their antiviral activities. A series of studies have demonstrated that these compounds can inhibit the replication of viruses with RNA genomes, showcasing their potential in treating viral infections .
Fungicidal and Herbicidal Activity
The compound has been noted for its effectiveness in agricultural formulations as fungicides and herbicides. Its structural characteristics allow it to interact with biological systems in plants, providing protection against various pathogens.
Application Example:
The synthesis of 3-[2-(4-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one has been explored for use in developing formulations that enhance crop resilience against fungal infections and weed competition.
Thermal Stability and Flame Retardancy
Compounds like 3-[2-(4-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one are utilized in the production of plastics and coatings due to their ability to improve thermal stability and flame resistance. This makes them valuable additives in materials science, particularly in developing safer materials for various applications.
Mechanism of Action
The mechanism of action of 3-[2-(4-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it is believed to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Core
Key Compounds for Comparison :
3-[2-(4-Methoxyphenoxy)ethyl]-1,3-benzothiazol-2-one (C₁₆H₁₅NO₃S; MW 301.36 g/mol) Structural Difference: Methoxy (-OCH₃) group at the para position of the phenoxy ring vs. methyl (-CH₃) in the target compound.
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole (C₁₄H₁₀ClNOS; MW 275.75 g/mol) Structural Difference: Chlorine atom at the 5-position of the benzothiazole ring and a 4-methoxyphenyl substituent at the 2-position.
3-(6,7-Substituted-1,3-benzothiazol-2-yl)-4-(4-substituted phenyl)-1,3-thiazolidin-2-one derivatives Structural Difference: Additional thiazolidinone ring and variable substitutions at the 6,7-positions of the benzothiazole. Impact: The thiazolidinone moiety introduces hydrogen-bonding capacity, enhancing antibacterial activity against Staphylococcus aureus and Escherichia coli.
Physicochemical and Pharmacokinetic Properties
<sup>a</sup> LogP values estimated via computational modeling.
Key Observations :
- The 4-methylphenoxyethyl group in the target compound balances lipophilicity (LogP ~3.2) and solubility, favoring membrane permeability.
- Chloro-substituted derivatives (e.g., ) show enhanced cytotoxic activity, likely due to electrophilic reactivity.
Biological Activity
3-[2-(4-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antiviral properties, along with the mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring. The presence of a 4-methylphenoxyethyl substituent enhances its lipophilicity, potentially improving its bioavailability.
Antitumor Activity
Research indicates that benzothiazole derivatives exhibit significant antitumor activity. For instance, studies have shown that various benzothiazole derivatives can inhibit the growth of multiple cancer cell lines, including breast (MCF-7), colon, lung, and melanoma cells.
Key Findings:
- Cytotoxicity : In vitro assays demonstrated that 3-[2-(4-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one exhibits cytotoxic effects on cancer cell lines with IC50 values indicating effective concentration levels for inhibiting cell proliferation.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
Antiviral Activity
The compound has also been evaluated for its antiviral properties against various viral strains.
Key Findings:
- Inhibition of Viral Replication : In vitro studies have shown that it effectively inhibits the replication of viruses with single-stranded RNA genomes.
- Broad-Spectrum Activity : The compound has been tested against several virus families, demonstrating a broad spectrum of antiviral activity.
Synthesis Methods
The synthesis of 3-[2-(4-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one involves several steps that can be optimized for higher yields.
Synthetic Route:
- Starting Materials : The synthesis begins with 2-aminobenzenethiol and appropriate phenolic compounds.
- Condensation Reaction : A condensation reaction is performed under acidic or basic conditions to form the benzothiazole core.
- Substitution Reaction : The final step involves introducing the 4-methylphenoxyethyl group through nucleophilic substitution.
Case Studies
Several case studies highlight the biological activity of similar benzothiazole derivatives:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
